5-Cyclopentyl-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NS |
|---|---|
Molecular Weight |
153.25 g/mol |
IUPAC Name |
5-cyclopentyl-1,3-thiazole |
InChI |
InChI=1S/C8H11NS/c1-2-4-7(3-1)8-5-9-6-10-8/h5-7H,1-4H2 |
InChI Key |
RFBQKBCUYYWKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CN=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclopentyl 1,3 Thiazole and Its Derivatives
Classical and Contemporary Approaches to 1,3-Thiazole Ring Formation
The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These approaches can be broadly categorized into classical condensation reactions and more contemporary catalytic and multicomponent strategies.
Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for Cyclopentyl Substitution
The Hantzsch thiazole synthesis, first reported in the 19th century, remains a widely used and versatile method for constructing the thiazole ring. sysrevpharm.orgmdpi.com The classical approach involves the condensation of an α-haloketone with a thioamide. mdpi.comrsc.org For the synthesis of 5-cyclopentyl substituted thiazoles, this would typically involve an α-haloketone bearing a cyclopentyl group. A modified Hantzsch synthesis can be employed, for instance, by reacting 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea (B124793) and substituted benzaldehydes. mdpi.com This reaction can be efficiently carried out using a reusable catalyst like silica-supported tungstosilicic acid under either conventional heating or ultrasonic irradiation. mdpi.com
One specific example involves the reaction of 2-bromo-1-(4-trifluoromethylphenyl)ethanone with (E)-2-(2-(cyclopentylmethylene)hydrazinyl)thiazole to produce a cyclopentyl-containing thiazole derivative. tandfonline.com The reaction conditions can influence the regioselectivity of the Hantzsch synthesis, particularly when using N-monosubstituted thioureas, which can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions. rsc.org
Multicomponent Reactions Towards Substituted 1,3-Thiazoles
Multicomponent reactions (MCRs) have gained significant traction in the synthesis of complex molecules like substituted thiazoles due to their efficiency and atom economy. nih.govnih.govacs.orgscilit.com These one-pot reactions combine three or more starting materials to form a product that incorporates substantial portions of all the reactants. nih.govacs.orgscilit.com
Several MCR strategies have been developed for thiazole synthesis. For instance, a four-component reaction utilizing ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur can produce polysubstituted thiazoles without the need for a metal catalyst. nih.gov Another approach involves the reaction of arylglyoxals, lawsone, and thiobenzamides in acetic acid to yield fully substituted 1,3-thiazoles. nih.govacs.orgscilit.com This method is advantageous due to its facile nature, robust yields, and simple product isolation by filtration, avoiding the need for column chromatography. nih.govacs.orgscilit.com
Furthermore, a three-component reaction of glycine-based dithiocarbamates, nitroalkenes, and acetic anhydride (B1165640) provides a pathway to fully substituted 2-(alkylsulfanyl)-4-(nitroalkyl)-5-acyloxy-1,3-thiazoles under solvent-free conditions. rsc.org
Transition-Metal Catalyzed Routes to Thiazole Scaffolds
Transition-metal catalysis offers powerful and regioselective methods for the formation and functionalization of thiazole rings. rsc.orgmdpi.com These methods often proceed under mild conditions and exhibit high functional group tolerance.
Copper and palladium catalysts are frequently employed. For example, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a route to thiazoles under mild conditions. organic-chemistry.org Palladium-catalyzed direct C-H bond functionalization is another key strategy. mdpi.com For instance, Pd(II)-catalyzed oxidative Heck coupling of thiazole-4-carboxylates can be used for alkenylation. mdpi.com
Recent advancements include the development of a trimetallic catalytic system using Pd(OAc)2/CuCl/Cu(OAc)2·H2O for the dehydrogenative Heck coupling of N-heteroarenes with alkenes. mdpi.com Additionally, visible-light-promoted metal-free catalytic systems have been developed for the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives. colab.ws The sulfone moiety on a thiazole ring can act as a versatile handle for various transformations, including metal-catalyzed couplings. rsc.org
Regioselective Synthesis of 5-Cyclopentyl-1,3-thiazole (B6210398)
Achieving regioselectivity is a critical aspect of synthesizing specifically substituted thiazoles like this compound. The choice of synthetic method and reaction conditions plays a pivotal role in determining the final substitution pattern.
For instance, the reaction of 2-oxo-2-(amino)ethanedithioates with α-haloketones can lead to the regioselective formation of 2,5-disubstituted-1,3-thiazoles. organic-chemistry.org The regioselectivity of cycloaddition reactions, such as the [3+2]-cycloaddition of nitrile imines with nitriles, is also a key factor in synthesizing specifically substituted triazoles, a related heterocyclic system, and similar principles can be applied to thiazole synthesis. mdpi.com The use of specific catalysts, like iron(III) chloride in some cycloadditions, can direct the reaction to exclusively yield one regioisomer. nih.gov Thiourea-mediated synthesis of thioethers also highlights the importance of regiocontrol to avoid the formation of byproducts. researchgate.net
Green Chemistry Principles in the Synthesis of Cyclopentyl-Thiazole Derivatives
The application of green chemistry principles to the synthesis of thiazole derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. bohrium.combohrium.comresearchgate.netresearchgate.net Key strategies include the use of green solvents, reusable catalysts, microwave-assisted synthesis, and solvent-free reaction conditions. bohrium.comresearchgate.netbepls.com
Eco-friendly methods for thiazole synthesis often involve multicomponent reactions in aqueous media or using biodegradable solvents like polyethylene (B3416737) glycol (PEG-400). nih.govresearchgate.netbepls.com For example, a microwave-assisted, one-pot synthesis of hydrazinyl thiazoles has been reported as an environmentally benign method. bepls.com The use of reusable catalysts, such as silica-supported tungstosilicic acid in the Hantzsch synthesis, aligns with green chemistry principles by simplifying catalyst recovery and reuse. mdpi.com Furthermore, solvent-free syntheses, like the reaction of glycine-based dithiocarbamates with nitroalkenes, minimize waste and environmental impact. rsc.org The development of sustainable nanocatalysts, such as Mg-Al-layered double hydroxide, for the synthesis of thiazole derivatives also represents a significant step towards greener pharmaceutical production. rsc.org
Derivatization Strategies at Peripheral Positions of the this compound Core
Once the this compound core is synthesized, further modifications at other positions of the thiazole ring can be carried out to create a diverse range of derivatives. rsc.org These derivatization strategies are essential for exploring the structure-activity relationships of these compounds.
Functionalization can be achieved at the C2, C4, and even the nitrogen atom of the thiazole ring. For example, the 5-aryl-1,3-thiazole core can be functionalized at the 2-position to yield 5-aryl-2-arylsulfonyl-1,3-thiazoles. organic-chemistry.org The presence of a sulfone moiety on the thiazole ring makes it a versatile reactive tag for various transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.org The introduction of different substituents on the phenyl ring of thiazole derivatives has been shown to modulate their biological activities. sysrevpharm.org Furthermore, the synthesis of novel 2-(2-hydrazinyl)thiazole derivatives has been achieved through a one-pot synthesis mediated by PEG-400. researchgate.net
Functionalization at C-2 Position
The C-2 position of the thiazole ring is known for its acidic proton, making it a prime target for deprotonation and subsequent functionalization. Direct C-H activation and cross-coupling reactions are also prevalent strategies.
Direct C-H Arylation: Palladium- and copper-catalyzed direct C-H arylation have emerged as powerful tools for forming carbon-carbon bonds, avoiding the need for pre-functionalized substrates. nih.govnih.gov For thiazole derivatives, the choice of metal catalyst can be crucial for regioselectivity. nih.gov Palladium-catalyzed reactions, for instance, can be directed to the C-2 position by selecting appropriate ligands and bases. nih.gov A combination of a palladium catalyst, a phosphine (B1218219) ligand like PPh3, and a strong base such as sodium tert-butoxide (NaOtBu) has been shown to effectively promote the C-2 arylation of thiazoles with a range of aryl halides. nih.gov Copper-catalyzed systems, often utilizing copper(I) iodide (CuI), can also facilitate C-2 arylation, taking advantage of the acidity of the C-2 proton. nih.gov
Lithiation and Electrophilic Quench: A classic and highly effective method for functionalizing the C-2 position is through directed lithiation. researchgate.net This process involves treating the this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net The acidic C-2 proton is abstracted to form a 2-lithio-5-cyclopentyl-1,3-thiazole intermediate. This potent nucleophile can then be quenched with a wide variety of electrophiles to introduce diverse functional groups.
Table 1: Examples of C-2 Functionalization via Lithiation
| Electrophile | Reagent Example | Resulting C-2 Substituent |
|---|---|---|
| Aldehydes/Ketones | Acetone | -C(OH)(CH₃)₂ |
| Alkyl Halides | Iodomethane | -CH₃ |
| Carbon Dioxide | CO₂ (gas or solid) | -COOH |
| Disulfides | Dimethyl disulfide | -SCH₃ |
Cross-Coupling Reactions: For cross-coupling strategies, a 2-halo-5-cyclopentyl-1,3-thiazole precursor is required. This intermediate can be synthesized and then used in well-established reactions like the Suzuki-Miyaura or Ullmann couplings.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 2-halothiazole (typically bromo- or iodo-) with an organoboron reagent, such as an arylboronic acid or ester. libretexts.orgorganic-chemistry.org The reaction offers high functional group tolerance and is a cornerstone of modern C-C bond formation. libretexts.orgharvard.edu
Ullmann Coupling: The traditional Ullmann reaction involves the copper-catalyzed coupling of two aryl halides, but modern variations allow for the coupling of aryl halides with nucleophiles to form C-C, C-N, and C-O bonds. wikipedia.orgorganic-chemistry.org A 2-halo-5-cyclopentyl-1,3-thiazole could be coupled with another aryl halide or a variety of nucleophiles using a copper catalyst, often at elevated temperatures. organic-chemistry.orgnih.gov
Functionalization at C-4 Position
Direct C-H functionalization at the C-4 position of the thiazole ring is less common compared to the C-2 or C-5 positions due to its lower intrinsic reactivity. Therefore, strategies to introduce substituents at C-4 often rely on building the thiazole ring from appropriately functionalized precursors or using a pre-functionalized thiazole in cross-coupling reactions.
Hantzsch Thiazole Synthesis: The most versatile and widely used method for constructing the thiazole ring with substitution at the C-4 position is the Hantzsch synthesis. This method involves the condensation of an α-haloketone with a thioamide. To generate a this compound functionalized at the C-4 position, one would start with 1-bromo-1-cyclopentylethan-2-one and react it with a desired thioamide. The substituent at the C-4 position is determined by the structure of the α-haloketone component. For instance, reacting a thioamide with 3-bromo-2-oxobutanoic acid would introduce a carboxylic acid group at the C-4 position.
Table 2: Hantzsch Synthesis for 4-Substituted-5-Cyclopentyl-1,3-thiazoles
| α-Halocarbonyl Precursor | Thioamide Precursor | Resulting C-4 Substituent |
|---|---|---|
| 1-Bromo-3,3-dimethylbutan-2-one | Thioformamide | tert-Butyl |
| Ethyl 2-bromo-3-oxobutanoate | Thioformamide | Acetyl |
| 2-Bromo-1-phenylethan-1-one | Thioformamide | Phenyl |
Functionalization via Pre-halogenated Intermediates: Similar to the C-2 position, if a 4-halo-5-cyclopentyl-1,3-thiazole can be synthesized, it can serve as a handle for introducing a variety of functional groups through cross-coupling chemistry. Palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings could be employed to form C-C bonds with boronic acids, alkenes, or terminal alkynes, respectively. This approach, however, is contingent on the accessibility of the 4-halogenated starting material.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Conformational Analysis of 5 Cyclopentyl 1,3 Thiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of 5-cyclopentyl-1,3-thiazole (B6210398) derivatives, offering profound insights into their stereochemistry and the precise location of substituents. Both proton (¹H) and carbon-¹³ (¹³C) NMR are instrumental in this regard.
In ¹H NMR spectra of thiazole (B1198619) derivatives, the chemical shift of the proton at the C5 position of the thiazole ring is a key diagnostic signal. For instance, in a study of (Z)-3-Benzyl-2-(2-(2,4-Dinitrophenyl)Hydrazinylidene)-4-Methyl-2,3-Dihydrothiazole, the H-5 proton appeared as a singlet at δ 6.42 ppm. nih.gov The protons of the cyclopentyl group typically exhibit multiplets in the aliphatic region of the spectrum. For example, in N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide, the cyclopentyl methylene (B1212753) protons appear as multiplets between δ 1.55-1.95 ppm, while the methine proton is observed around δ 3.20 ppm. The presence of stereoisomers, such as E and Z isomers, can be identified by the appearance of distinct sets of signals for the same protons. mdpi.com For example, the methyl protons in one study of a thiazole derivative appeared as two separate signals at δ 2.29 and 2.32 ppm, confirming the presence of two isomers. mdpi.com Two-dimensional NMR techniques, such as ROESY, can be employed to determine the stereochemistry, for instance, by observing the correlation between a vinyl proton and an N-CH3 group to confirm a (Z)-configuration. clockss.org
¹³C NMR spectroscopy provides complementary information on the carbon framework. The carbon atoms of the thiazole ring resonate at characteristic chemical shifts. For example, in a substituted thiazole, the C2, C4, and C5 carbons can appear at approximately δ 164.1, 135.1, and 94.5 ppm, respectively. nih.gov The carbons of the cyclopentyl substituent will have signals in the aliphatic region, typically between δ 25-45 ppm. The presence of different conformers or isomers can also be detected in ¹³C NMR spectra, as seen with the appearance of multiple signals for a single carbon atom. mdpi.comclockss.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted this compound Derivative.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiazole-H5 | ~7.0-8.0 | ~110-125 |
| Cyclopentyl-CH | ~3.0-3.5 (multiplet) | ~40-50 |
| Cyclopentyl-CH₂ | ~1.5-2.0 (multiplets) | ~25-35 |
Note: The exact chemical shifts can vary depending on the solvent and the other substituents on the thiazole ring.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular mass of this compound derivatives and for deducing their structure through the analysis of fragmentation patterns. Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used for these compounds.
The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can yield the exact mass, allowing for the determination of the molecular formula. nih.gov For instance, the mass spectrum of a thiazole derivative might show an intense molecular ion peak at a specific m/z value, confirming its molecular weight. mdpi.comresearchgate.net The presence of isotopes, such as the M+2 peak for sulfur-containing compounds, can also be observed. sapub.org
The fragmentation pattern offers valuable structural information. The thiazole ring can undergo characteristic cleavage. Common fragmentation pathways for thiazole derivatives include the loss of small molecules like HCN, H₂S, or cleavage of the bonds connecting the substituents to the ring. researchgate.netresearchgate.net For example, a thiazole derivative might fragment by losing a 4-cyanophenol molecule, resulting in a significant daughter ion. mdpi.com The fragmentation of the cyclopentyl group can also be observed, typically through the loss of alkyl fragments. The pyrimidine (B1678525) rings are generally found to be more stable than thiazole rings during fragmentation processes. sapub.org Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of specific ions, providing more detailed structural insights. nih.gov
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the molecule.
The thiazole ring itself exhibits several characteristic absorption bands. The C=N stretching vibration typically appears in the region of 1610-1550 cm⁻¹. nih.govjptcp.com The C-S stretching vibration is usually observed at lower frequencies, around 710-656 cm⁻¹. scialert.net The C-H stretching vibrations of the aromatic thiazole ring are found around 3100-3000 cm⁻¹. nih.gov
The cyclopentyl group also has distinct IR absorptions. The aliphatic C-H stretching vibrations of the CH and CH₂ groups are observed in the 2980-2850 cm⁻¹ region. nih.govjptcp.com The CH₂ scissoring and wagging vibrations appear around 1460 cm⁻¹ and in the 1390-1180 cm⁻¹ range, respectively. scialert.net
Other functional groups attached to the thiazole ring will also have their characteristic IR bands. For example, a carbonyl (C=O) group will show a strong absorption around 1700-1650 cm⁻¹, and an N-H stretch from an amide or amine group will be seen in the 3400-3200 cm⁻¹ region. jptcp.comnih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Thiazole Ring | C=N Stretch | 1610 - 1550 |
| C-S Stretch | 710 - 656 | |
| Aromatic C-H Stretch | 3100 - 3000 | |
| Cyclopentyl Group | Aliphatic C-H Stretch | 2980 - 2850 |
| CH₂ Scissoring | ~1460 | |
| Carbonyl | C=O Stretch | 1700 - 1650 |
| Amine/Amide | N-H Stretch | 3400 - 3200 |
X-ray Crystallography for Absolute Structural and Conformational Determination
X-ray crystallography provides the most definitive method for determining the absolute three-dimensional structure and conformation of this compound derivatives in the solid state. clockss.orgbohrium.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise positions of all atoms in the molecule.
This technique allows for the unambiguous determination of bond lengths, bond angles, and torsion angles. nih.goviucr.org For instance, X-ray analysis can confirm the planarity of the thiazole ring and determine the dihedral angles between the thiazole ring and its substituents. nih.goviucr.org In one study, the angle between the thiazole and an aromatic ring was found to be 6.37(7)°. nih.gov The conformation of the cyclopentyl ring, such as an envelope or twist conformation, can also be precisely determined. tandfonline.com
Furthermore, X-ray crystallography is crucial for establishing the absolute stereochemistry of chiral centers and the configuration of geometric isomers (e.g., E/Z isomers) with certainty. clockss.orgnih.gov The packing of molecules in the crystal lattice and intermolecular interactions, such as hydrogen bonding, can also be elucidated, providing insights into the solid-state properties of the compound. iucr.org
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification, isolation, and purity assessment of this compound derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.
HPLC is a versatile technique used for both analytical and preparative purposes. acs.orgtandfonline.com Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, is frequently used to separate the target compound from impurities and reaction byproducts. acs.orgsemanticscholar.org The purity of the compound can be determined by integrating the peak area in the chromatogram, with purities greater than 95% often being required for further studies. acs.orgtandfonline.com
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable thiazole derivatives. acs.orgsemanticscholar.org GC provides high-resolution separation, and the coupled mass spectrometer allows for the identification of the individual components based on their mass spectra.
Thin-layer chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. nih.gov By comparing the retention factor (Rf) of the product with that of the starting materials, the completion of a reaction can be determined.
Column chromatography is a widely used technique for the purification of multigram quantities of compounds. nih.gov A stationary phase, such as silica (B1680970) gel, is packed into a column, and the crude product is eluted with a suitable solvent system to separate the desired compound from impurities.
Computational and Theoretical Investigations of 5 Cyclopentyl 1,3 Thiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netscienceopen.comnih.govmdpi.com For thiazole (B1198619) derivatives, DFT calculations are typically employed to optimize the molecular geometry and to compute electronic properties that govern the compound's reactivity and stability. mdpi.com These calculations can predict parameters such as bond lengths, bond angles, and dihedral angles. However, specific DFT studies detailing the optimized geometry, electronic charge distribution, or reactivity descriptors for 5-Cyclopentyl-1,3-thiazole (B6210398) are not present in the surveyed literature.
Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Sites
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.comyoutube.com Analysis of the HOMO and LUMO energy levels and their distribution across a molecule helps identify potential sites for electrophilic and nucleophilic attack. researchgate.net For various thiazole analogs, FMO analysis has been crucial in predicting their chemical behavior. mdpi.com A dedicated FMO analysis for this compound, which would map its specific reactive sites, has not been found in the existing scientific publications.
Molecular Modeling and Docking Studies
Molecular modeling techniques are essential in drug discovery and materials science for predicting how a molecule might interact with a biological target or other molecules.
Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comresearchgate.netbiointerfaceresearch.com This method is widely used to screen for potential drug candidates by simulating the interaction between a ligand (e.g., a thiazole derivative) and a protein's binding site. nih.govnih.govmdpi.com While numerous docking studies have been performed on diverse thiazole-based compounds to explore their potential as therapeutic agents, a specific ligand-target interaction profile for this compound is not documented.
Conformational Analysis and Energy Minimization
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net Understanding the preferred conformations is critical as the three-dimensional shape of a molecule dictates its biological activity. These studies, often performed using computational methods, seek to identify the lowest energy (most stable) conformers. nih.govcore.ac.uk For the thiazole scaffold, conformational properties can be influenced by various substituents. nih.gov However, a specific conformational analysis and energy minimization study for this compound is absent from the available literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclopentyl-Thiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.govresearchgate.net These models are used to predict the activity of new compounds and to guide the design of more potent analogs. imist.ma QSAR studies have been successfully applied to various classes of thiazole and thiazolidine derivatives to understand the structural requirements for their biological activities. researchgate.net A targeted QSAR study focusing specifically on a series of cyclopentyl-thiazole derivatives to model a particular biological activity could not be located in the reviewed sources.
Mechanistic Investigations of Biological Interactions and in Vitro Activity Profiling of 5 Cyclopentyl 1,3 Thiazole Derivatives
Anticancer and Antiproliferative Activity Studies in Cell Lines
Investigations of Apoptotic Pathways and Cell Cycle Modulation
Thiazole-containing compounds have been investigated for their ability to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells. Research into various 1,3-thiazole derivatives indicates that they can trigger apoptosis through intrinsic pathways. nih.govmums.ac.ir Studies have shown that the cytotoxic effects of these compounds on cancer cells are linked to mechanisms such as DNA fragmentation and the activation of caspase-3. nih.govmums.ac.ir
Further investigations into the molecular mechanisms reveal that certain thiazole (B1198619) derivatives can induce apoptosis by modulating the expression of key regulatory proteins. frontiersin.orgnih.gov This includes the upregulation of pro-apoptotic genes like Bax and puma, and the downregulation of anti-apoptotic genes such as Bcl-2. frontiersin.org The activation of initiator caspase-9 and executioner caspase-3 is a common finding, suggesting the involvement of the mitochondrial-dependent apoptotic pathway. frontiersin.orgnih.gov
In addition to inducing apoptosis, some thiazole derivatives have been shown to affect cell cycle progression. For instance, novel 2-(2-hydrazinyl)-1,3-thiazole derivatives have been reported to cause cell cycle arrest at the G1 stage in breast cancer cell lines. mdpi.com This disruption of the normal cell cycle prevents cancer cells from proliferating. mdpi.com Another mechanism observed for a different series of thiazole derivatives is the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis. nih.gov
While these studies highlight the potential of the broader thiazole scaffold in cancer therapy through apoptosis induction and cell cycle modulation, specific research focusing solely on 5-cyclopentyl-1,3-thiazole (B6210398) derivatives in this context is less detailed in the available literature. However, the established activities of related structures provide a strong rationale for their potential in these pathways.
Anti-inflammatory Activity and Related Enzyme Inhibition
The 1,3-thiazole nucleus is a key structural component in various compounds exhibiting anti-inflammatory properties. mdpi.comresearchgate.net The mechanism of action often involves the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Derivatives of 5,6-diarylimidazo[2,1-b]thiazole, for example, have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov
A significant area of investigation for thiazole derivatives is their potential as cholinesterase inhibitors, which is relevant not only for neurodegenerative diseases like Alzheimer's but also due to the link between cholinesterase inhibition and anti-inflammatory effects. academie-sciences.frmdpi.com Various synthesized thiazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Studies have demonstrated that benzimidazole-based thiazole derivatives can exhibit moderate to good inhibitory potential against both AChE and BChE, with some compounds showing greater potency than the standard drug Donepezil. mdpi.com For instance, derivative 21 (a benzimidazole-based thiazole with di-Cl substitutions) was identified as a highly effective inhibitor of both enzymes with IC50 values of 0.10 µM for AChE and 0.20 µM for BChE. mdpi.com Similarly, other thiazole analogs have shown potent AChE inhibitory activity with IC50 values in the low micromolar and even nanomolar range. mdpi.com For example, compound 2g (a thiazole analog with a 4-hydroxy-3-methoxybenzylidene moiety) displayed an IC50 value of 0.031 µM against AChE. mdpi.com The structure-activity relationship suggests that the nature and position of substituents on the thiazole and associated rings play a crucial role in the inhibitory activity. mdpi.com
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 21 (Benzimidazole-based thiazole) | AChE | 0.10 ± 0.05 | mdpi.com |
| Compound 21 (Benzimidazole-based thiazole) | BChE | 0.20 ± 0.05 | mdpi.com |
| Compound 16 (Benzimidazole-based thiazole) | AChE | 0.20 ± 0.05 | mdpi.com |
| Compound 16 (Benzimidazole-based thiazole) | BChE | 0.50 ± 0.05 | mdpi.com |
| Compound 2i (Thiazole analog) | AChE | 0.028 ± 0.001 | mdpi.com |
| Compound 2g (Thiazole analog) | AChE | 0.031 ± 0.001 | mdpi.com |
| Donepezil (Standard) | AChE | 2.16 ± 0.12 | mdpi.com |
| Donepezil (Standard) | BChE | 4.5 ± 0.11 | mdpi.com |
Certain 1,3-thiazole fragments have been found to be potent inhibitors of lipopolysaccharide (LPS)-induced release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). academie-sciences.fr This activity is significant as these cytokines play a central role in the inflammatory cascade. The ability of these compounds to inhibit TNF-α production without showing cytotoxic activity suggests a specific modulatory effect on inflammatory signaling pathways. academie-sciences.fr This connection between cholinesterase inhibition and anti-inflammatory action has prompted further investigation into 1,3-thiazole derivatives as dual-action agents. academie-sciences.fr
A particularly promising area of research for this compound derivatives is their activity as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme is responsible for converting inactive cortisone to active cortisol within cells, and its inhibition is a therapeutic target for metabolic diseases. nih.govnih.gov
Research has consistently shown that the presence of large hydrophobic groups, specifically cyclopentyl and adamantyl, at the 5-position of the thiazole ring has a positive effect on 11β-HSD1 inhibitory activity. nih.gov A series of novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were synthesized and tested for their inhibitory effects on both 11β-HSD1 and its isoform, 11β-HSD2. nih.gov Many of these compounds demonstrated significant inhibitory activity against 11β-HSD1 at a concentration of 10 µM. nih.gov The most potent among them, compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one), exhibited a very strong inhibitory effect with an IC50 value of 0.07 µM, showing greater potency and selectivity than the reference compound carbenoxolone. nih.gov The inhibitory activity is influenced by the type of substituent at the C-5 position of the thiazole ring. researchgate.net
| Compound | Substituent at C-5 | % Inhibition of 11β-HSD1 (at 10 µM) | IC50 (µM) | Reference |
|---|---|---|---|---|
| 3a | Methyl | 10.94% | N/A | nih.gov |
| 3b | Ethyl | 21.33% | N/A | nih.gov |
| 3f | Phenyl | 67.01% | N/A | nih.gov |
| 3g | 4-Bromophenyl | 72.11% | N/A | nih.gov |
| 3h | Spiro-cyclohexane | 81.44% | 0.07 | nih.gov |
| 3i | Spiro-cyclopentane | 76.01% | N/A | nih.gov |
Other Biological Activities (e.g., Antioxidant, Antiviral, Anti-parasitic)
The versatile 1,3-thiazole scaffold is a constituent of numerous compounds with a wide array of biological effects, including antioxidant, antiviral, and anti-parasitic activities. mdpi.comglobalresearchonline.netresearchgate.net
Antioxidant Activity
Several studies have explored the antioxidant potential of thiazole derivatives. researchgate.netmdpi.com The antioxidant capacity is often attributed to the ability of these compounds to scavenge free radicals. nih.govresearchgate.net In a study of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, their redox status was investigated, revealing that while they did not induce nitrosative stress, they did cause oxidative stress in certain cancer cell lines. nih.gov This was accompanied by a reduction in the levels of reduced glutathione, particularly with compound 3g (5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one), indicating an interaction with cellular redox systems. nih.gov Other classes of thiazole derivatives incorporating phenolic fragments have shown significant radical scavenging activity, in some cases exceeding that of standard antioxidants. mdpi.comresearchgate.net
Antiviral Activity
Thiazole derivatives have been reported to possess broad-spectrum antiviral activity against a range of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and HIV. nih.gov The thiazole ring is a core component of several clinically relevant antiviral and bioactive molecules. nih.gov Thiazolides, a class of drugs that includes nitazoxanide, have demonstrated activity against numerous viruses. liverpool.ac.uk While the use of some thiazolides can be limited by poor physicochemical properties, their potential as lead structures for developing new, safe, and effective antiviral agents is significant. nih.govliverpool.ac.uk
Anti-parasitic Activity
The thiazole moiety is present in established anti-parasitic drugs like nitazoxanide and thiabendazole. mdpi.comglobalresearchonline.net Research has demonstrated the efficacy of novel 1,3-thiazole derivatives against several parasites. nih.govnih.gov A series of 1,3-thiazole compounds showed potent activity against the epimastigote, amastigote, and trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Some of these compounds were more potent than the reference drug benznidazole and were found to induce apoptosis in the parasite. nih.gov Furthermore, other synthesized thiazole derivatives have displayed cytotoxic potential against Leishmania amazonensis and have been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria. nih.gov
Structure Activity Relationship Sar Studies for 5 Cyclopentyl 1,3 Thiazole Derivatives
Impact of Substituents at the C-2 Position on Biological Activity
The C-2 position of the 5-Cyclopentyl-1,3-thiazole (B6210398) scaffold has been a primary focus for chemical modification, with research indicating that the nature of the substituent at this position significantly influences the biological activity of the resulting derivatives. Studies have shown that the introduction of an amino group at the C-2 position is a key determinant for various pharmacological effects.
In a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, the presence of the cyclopentylamino group at the C-2 position was found to be crucial for their inhibitory activity against 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic disorders. The hydrophobic nature of the cyclopentyl group appears to be a key contributor to the observed activity. Further modifications of the amino group could potentially modulate this activity.
The following table summarizes the inhibitory activity of selected 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, highlighting the impact of substituents at the C-5 position, which will be discussed in a later section, while maintaining the crucial cyclopentylamino group at C-2.
| Compound | R (Substituent at C-5) | 11β-HSD1 Inhibition IC50 (µM) nih.gov |
|---|---|---|
| 3a | Methyl | >10 |
| 3b | Ethyl | >10 |
| 3d | Isopropyl | 0.46 |
| 3f | Phenyl | 1.1 |
| 3g | 4-Bromophenyl | 0.18 |
| 3h | Spiro-cyclohexane | 0.07 |
Influence of Substituents at the C-4 Position on Biological Activity
The C-4 position of the 1,3-thiazole ring offers another strategic site for modification to fine-tune the biological properties of this compound derivatives. While specific studies on 5-cyclopentyl analogs are limited, broader research on 2,5-disubstituted and 2,4,5-trisubstituted thiazoles provides valuable insights into the potential influence of C-4 substituents.
Future research focusing specifically on this compound derivatives is necessary to fully elucidate the impact of various substituents at the C-4 position. The interplay between the cyclopentyl group at C-5 and different functionalities at C-4 will be crucial in defining the SAR for this particular scaffold.
Role of the Cyclopentyl Moiety at the C-5 Position in Modulating Biological Interactions
In the context of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors, the nature of the substituent at the C-5 position, in conjunction with the C-2 cyclopentylamino group, plays a critical role in determining inhibitory potency. The data suggests that larger, more hydrophobic groups at C-5 can enhance activity. For example, replacing a small methyl or ethyl group with a larger isopropyl or a phenyl group leads to a significant increase in inhibitory activity. nih.gov The most potent compound in the series featured a spiro-cyclohexane at the C-5 position, further emphasizing the importance of a bulky, lipophilic substituent at this position for optimal interaction with the enzyme's active site. nih.gov
The following table illustrates the effect of varying the substituent at the C-5 position on the 11β-HSD1 inhibitory activity of 2-(cyclopentylamino)thiazol-4(5H)-ones.
| Compound | R (Substituent at C-5) | 11β-HSD1 Inhibition IC50 (µM) nih.gov |
|---|---|---|
| 3a | Methyl | >10 |
| 3b | Ethyl | >10 |
| 3d | Isopropyl | 0.46 |
| 3f | Phenyl | 1.1 |
| 3g | 4-Bromophenyl | 0.18 |
| 3h | Spiro-cyclohexane | 0.07 |
Stereochemical Considerations in Activity Profiles
The stereochemistry of this compound derivatives can play a crucial role in their biological activity, particularly when chiral centers are present in the molecule. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, as enzymes and receptors are often stereospecific.
While specific studies on the stereoisomers of this compound are not extensively documented in the available literature, the principles of stereochemistry in drug action are well-established. If a chiral center exists, for instance, through substitution on the cyclopentyl ring or at other positions of the thiazole (B1198619) scaffold, it is highly likely that the different enantiomers or diastereomers will exhibit varying levels of biological activity. One stereoisomer may fit optimally into the binding site of a target protein, leading to a potent biological response, while the other may have a weaker interaction or even be inactive.
Further research, including the synthesis and biological evaluation of individual stereoisomers of this compound derivatives, is warranted to fully understand the impact of stereochemistry on their activity profiles. Such studies would provide a more detailed map of the SAR and could lead to the development of more potent and selective therapeutic agents.
Hybridization Strategies with Other Pharmacophores
A promising approach in drug discovery is the hybridization of different pharmacophores to create novel molecules with enhanced or synergistic biological activities. For this compound derivatives, this strategy involves chemically linking the thiazole scaffold to other known bioactive moieties.
One area of exploration has been the creation of thiazolyl-pyrazole hybrid compounds. Both thiazole and pyrazole (B372694) are well-known heterocyclic structures with a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. By combining these two pharmacophores, researchers aim to develop hybrid molecules that can potentially interact with multiple biological targets or exhibit improved efficacy. researchgate.netnih.gov
Another hybridization strategy involves combining the thiazole nucleus with other heterocyclic systems known for their therapeutic potential. The goal is to leverage the favorable properties of each constituent pharmacophore to create a new chemical entity with a superior biological profile. This approach holds considerable promise for the development of novel therapeutic agents based on the this compound scaffold.
Applications of 5 Cyclopentyl 1,3 Thiazole As a Functional Scaffold
Development as a Building Block in Organic Synthesis
The 5-Cyclopentyl-1,3-thiazole (B6210398) moiety serves as a valuable building block in organic synthesis, primarily due to the established methods for its construction and the inherent reactivity of the thiazole (B1198619) ring that allows for further functionalization. The cyclopentyl group, as a non-polar alkyl substituent, can influence the solubility and steric environment of synthetic intermediates and final target molecules.
The synthesis of 5-substituted thiazoles can be achieved through several established methodologies. The most prominent of these is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. wikipedia.orgresearchgate.net To produce a 5-cyclopentyl substituted thiazole, a carefully chosen α-haloketone bearing the cyclopentyl moiety adjacent to the carbonyl group would be required. Alternative routes, such as the Cook-Heilbron synthesis, utilize α-aminonitriles and carbon disulfide or related reagents to generate 5-aminothiazoles, which can be subsequently modified. pharmaguideline.comwikipedia.org
Once formed, the this compound scaffold offers specific sites for further chemical modification. The electron density of the thiazole ring makes the C5 position, already occupied by the cyclopentyl group, a favorable site for electrophilic substitution in unsubstituted thiazoles. pharmaguideline.com However, the most reactive site for deprotonation is the C2 position, which is highly acidic. wikipedia.org Treatment with strong bases, such as organolithium reagents, can generate a C2-lithiated species, a powerful nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce further complexity into the molecule. pharmaguideline.com This reactivity allows the this compound core to be elaborated into more complex structures. For instance, N-propargylamines have been identified as versatile precursors for constructing thiazole cores, offering pathways to various substituted derivatives. nih.gov
Table 1: Major Synthetic Routes to Substituted Thiazole Cores
| Synthesis Method | Reactants | Position of Substitution | Reference |
| Hantzsch Synthesis | α-Haloketones + Thioamides | C2, C4, C5 | wikipedia.org |
| Cook-Heilbron Synthesis | α-Aminonitriles + Carbon Disulfide | C2, C4, C5 (amino) | wikipedia.org |
| From Thioamides | Thioamides + second-chloroxiranes | C2, C4, C5 | pharmaguideline.com |
| From N-propargylamines | N-propargyl thioamides + Bromine | C5 (dibromomethyl) | nih.gov |
Integration into Fluorescent Molecular Materials and Dyes
The thiazole nucleus is a key component in a variety of fluorescent dyes and materials, with the natural bioluminescent compound luciferin (B1168401) being a prime example. chim.it Thiazole-containing dyes, such as Thiazole Orange (TO), are well-known for their "turn-on" fluorescence, where their emission intensity increases dramatically upon binding to biomolecules like DNA or in response to changes in environmental viscosity. mdpi.comnih.gov This property is often attributed to the restriction of intramolecular rotation around a methine bridge, which reduces non-radiative decay pathways. mdpi.com
The integration of a this compound scaffold into such systems can significantly modulate their photophysical properties. While specific studies on 5-cyclopentyl derivatives are not widespread, the principles of fluorophore design allow for clear predictions. The photophysical characteristics of a dye are highly dependent on its molecular structure, including the nature and position of its substituents. chim.it
Key influences of a 5-alkyl substituent like a cyclopentyl group include:
Solid-State Packing: In solid-state applications, such as organic light-emitting diodes (OLEDs), alkyl appendages play a crucial role in controlling the intermolecular arrangement of molecules. rsc.orgnih.gov This packing determines the extent of intermolecular electronic coupling, which directly affects the emission wavelength and quantum efficiency of the material in the solid state. rsc.orgnih.gov Different packing motifs, such as herringbone or slipped-stack arrangements, can lead to vastly different photophysical outcomes, ranging from blue to red fluorescence. rsc.orgrsc.org
Solubility: The non-polar cyclopentyl group can enhance the solubility of the dye in organic solvents, facilitating processing and purification for material fabrication.
Steric Effects: The bulk of the cyclopentyl group can influence the planarity of the molecule and hinder aggregation-induced quenching in solution, potentially leading to higher fluorescence quantum yields.
Research on thiazolo[5,4-d]thiazole (B1587360) derivatives has shown that functionalization with various alkyl chains is a viable strategy to tune emission from orange-red to blue. rsc.orgrsc.org This demonstrates the principle that modifying the periphery of a thiazole-based core with alkyl groups is a powerful tool for developing new fluorescent materials with tailored properties.
Table 2: Influence of Substituents on Thiazole-Based Fluorophores
| Feature | Influence of Substituents | Example Application | Reference |
| Intramolecular Rotation | Restriction of rotation around bonds enhances fluorescence. | Thiazole Orange (TO) for DNA sensing | mdpi.com |
| Substituent Position | The location of electron-donating or -withdrawing groups tunes emission wavelength. | General fluorophore design | chim.it |
| Alkyl Chains | Modulate solid-state packing, affecting emission color and efficiency. | Thiazolo[5,4-d]thiazole for solid-state lighting | rsc.orgnih.gov |
| Nitrogen Heterocycles | Introduction can lead to large bathochromic (red) shifts in emission. | Naphtho[2,3-d]thiazole-4,9-diones | mdpi.com |
Potential in Catalyst Design and Ligand Development
The thiazole ring is an effective structural motif for the design of ligands in coordination chemistry and catalysis. The lone pair of electrons on the nitrogen atom allows it to act as a strong coordinator to a variety of transition metals, while the sulfur atom can also participate in metal binding. cdnsciencepub.comnih.gov Thiazole-based ligands have been successfully employed in various catalytic reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. cdnsciencepub.comresearchgate.net
The performance of a metal catalyst is highly dependent on the steric and electronic environment created by its ligands. The introduction of a cyclopentyl group at the 5-position of the thiazole ring would impart specific properties to a potential ligand:
Steric Hindrance: The cyclopentyl group provides significant steric bulk. In a ligand, this can influence the coordination number of the metal center, the stability of the resulting complex, and the selectivity of the catalytic reaction. By controlling access to the metal center, such steric hindrance can prevent catalyst deactivation pathways or direct the substrate to bind in a specific orientation, enhancing stereoselectivity or regioselectivity.
Electronic Properties: As an electron-donating alkyl group, the cyclopentyl substituent can increase the electron density on the thiazole ring. This, in turn, enhances the basicity of the coordinating nitrogen atom, leading to a stronger bond with the metal center. cdnsciencepub.com This can improve the stability and turnover number of the catalyst.
While research has focused on ligands like 2- and 4-substituted phenyl-thiazoles, the principles are broadly applicable. cdnsciencepub.com The ability to easily prepare and diversify the thiazole skeleton makes it an attractive platform for creating libraries of ligands with systematically varied steric and electronic profiles. cdnsciencepub.comresearchgate.net The this compound scaffold represents a distinct point in this chemical space, offering a unique steric profile that could prove advantageous for specific catalytic transformations where fine-tuning of the metal's coordination sphere is required. researchgate.net
Table 3: Applications of Thiazole-Based Ligands in Catalysis
| Ligand Type | Metal | Catalytic Reaction | Key Feature | Reference |
| Phenylthiazoles | Palladium(II) | Suzuki-Miyaura Coupling | Ligand attached through thiazole nitrogen and phenyl ortho-carbon. | cdnsciencepub.comresearchgate.net |
| Thiazole N,P-Ligands | Palladium | Asymmetric Cycloisomerization | Chiral skeleton on ligand induces high enantioselectivity. | researchgate.net |
| 5-N-Arylaminothiazoles | Nickel(II) | Complexation Studies | Forms stable complexes, potential for sensing applications. | nih.gov |
Conclusion and Future Research Directions
Summary of Key Research Advances on 5-Cyclopentyl-1,3-thiazole (B6210398) and its Derivatives
Research into the this compound scaffold has been significantly advanced by the synthesis and evaluation of a series of novel derivatives, primarily investigating their anticonvulsant properties. A key study focused on a series of (E)-2-(2-(cyclopentylmethylene)hydrazinyl)-4-substituted-1,3-thiazoles, which were systematically synthesized and assessed in murine models of seizures.
The primary synthetic route involved the reaction of cyclopentanecarbaldehyde (B151901) thiosemicarbazone with various α-bromoacetophenones. This work established that the presence of the cyclopentyl moiety is a critical structural feature. The anticonvulsant screening of these compounds revealed that specific substitutions on the thiazole (B1198619) ring at the 4-position significantly influenced biological activity. Notably, derivatives featuring substituents such as fluorine, chlorine, bromine, trifluoromethyl, a methyl group, or an adamantyl group demonstrated potent anticonvulsant activity in the pentylenetetrazole (PTZ) induced seizure model. Several of these compounds exhibited median effective doses (ED₅₀) below 20 mg/kg, a potency approximately seven times greater than the established antiepileptic drug, ethosuximide. An important finding from these studies was that the most active compounds did not impair motor coordination in the rotarod test at their effective doses, indicating a favorable preliminary safety profile.
This body of work represents the most significant advancement in understanding the therapeutic potential of this compound derivatives, establishing them as a viable starting point for the development of new central nervous system agents.
Emerging Avenues for Synthetic Innovation
While classical synthetic methods like the Hantzsch thiazole synthesis have been effective, future work should focus on more innovative and sustainable approaches. Modern synthetic chemistry offers a range of techniques that could be applied to the this compound core to generate novel derivatives with improved efficiency and structural diversity.
Emerging avenues include:
Green Chemistry Approaches: The use of environmentally benign solvents, catalyst-free conditions, or microwave-assisted and ultrasound-promoted synthesis could offer greener and more efficient alternatives to traditional methods.
Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and highly controlled production of key intermediates and final compounds, which would be crucial for any potential pharmaceutical development.
Novel Cyclization Strategies: Exploring new catalytic systems, such as copper- or rhodium-catalyzed reactions, could open pathways to 2,5-disubstituted thiazoles that are challenging to produce via traditional methods, allowing for new substitution patterns around the core scaffold.
These innovative synthetic strategies will be instrumental in building diverse chemical libraries for extensive structure-activity relationship (SAR) studies.
Advanced Mechanistic Investigations in Biological Systems
The promising anticonvulsant activity of this compound derivatives necessitates a deeper understanding of their mechanism of action. While initial studies have focused on in vivo effects, future research must delve into the molecular targets and pathways responsible for their therapeutic effects.
Key areas for investigation include:
Target Identification: Employing techniques such as chemical proteomics, affinity chromatography, and cellular thermal shift assays (CETSA) to identify the specific protein targets (e.g., ion channels, enzymes, or receptors) within the central nervous system.
Electrophysiological Studies: Utilizing patch-clamp electrophysiology on neuronal cells to determine if the compounds modulate the activity of key ion channels implicated in epilepsy, such as voltage-gated sodium, potassium, or calcium channels.
Enzyme Inhibition Assays: Screening these derivatives against a panel of enzymes known to be involved in neurotransmission and neuronal excitability.
Neurotransmitter System Analysis: Investigating the effects of these compounds on the levels and turnover of major excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurotransmitters in the brain.
Elucidating the precise mechanism of action is a critical step in optimizing the lead compounds for improved potency, selectivity, and reduced potential for off-target effects.
Computational Chemistry in Rational Design and Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For the this compound scaffold, in silico methods can provide profound insights and guide the synthesis of next-generation derivatives with enhanced properties.
Future computational efforts should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models to correlate the structural features of the existing active compounds with their biological activity. eurekaselect.comnih.gov This will help in predicting the potency of novel, unsynthesized derivatives and prioritizing synthetic efforts.
Molecular Docking: Once a biological target is identified, molecular docking studies can be used to predict the binding modes and affinities of different derivatives within the target's active site. This allows for the rational design of modifications to improve target engagement.
Pharmacophore Modeling: Creating pharmacophore models based on the most potent compounds to identify the essential chemical features required for anticonvulsant activity. This model can then be used for virtual screening of large compound libraries to identify new potential hits.
ADMET Prediction: Utilizing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to identify candidates with favorable drug-like properties early in the development process.
Integrating these computational approaches will facilitate a more rational, cost-effective, and efficient optimization of the this compound scaffold.
| Computational Method | Application in this compound Research | Potential Outcome |
|---|---|---|
| 3D-QSAR | Correlate molecular structure with anticonvulsant activity. | Predictive models for designing more potent compounds. |
| Molecular Docking | Simulate binding of derivatives to identified biological targets. | Rational design of molecules with improved target affinity and selectivity. |
| Pharmacophore Modeling | Identify essential 3D structural features for biological activity. | Virtual screening to discover novel active scaffolds. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification of candidates with better drug-like properties. |
Potential for New Applications in Chemical Sciences
Beyond their demonstrated anticonvulsant potential, the unique structural and electronic properties of the this compound core suggest opportunities in other areas of chemical sciences. The thiazole ring is a well-known pharmacophore present in a wide range of biologically active compounds.
Future explorations could target:
Antimicrobial Agents: Thiazole derivatives are known to possess potent antibacterial and antifungal properties. The lipophilic cyclopentyl group could enhance membrane permeability, making these derivatives interesting candidates for new antimicrobial drugs.
Anti-inflammatory Agents: Many thiazole-containing compounds exhibit significant anti-inflammatory activity. Derivatives of this compound could be screened against key inflammatory targets like COX enzymes or various cytokines.
Anticancer Agents: The thiazole scaffold is a component of several anticancer drugs. New derivatives could be evaluated for cytotoxic activity against various cancer cell lines, potentially acting on targets like kinases or tubulin.
Agrochemicals: The thiazole ring is present in some commercial fungicides and insecticides. The unique substitution pattern of this scaffold could be explored for applications in crop protection.
Materials Science: Thiazole-containing polymers and dyes are used in materials science for their electronic and optical properties. The cyclopentyl group could be used to tune the solubility and solid-state packing of such materials.
The versatility of the thiazole nucleus, combined with the specific physicochemical properties imparted by the cyclopentyl substituent, provides a rich field for future investigations across multiple scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
